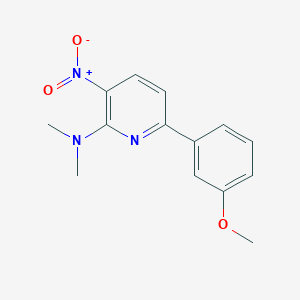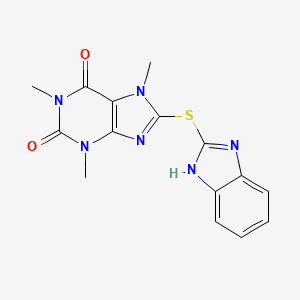
3-(2-chlorophenyl)-N-mesitylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-mesitylacrylamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Reactions
The photocatalytic electron-transfer oxidation of triphenylphosphine and benzylamine with molecular oxygen via the formation of radical cations and superoxide ions is a significant area of study. This process, facilitated by photoirradiation of specific photocatalysts, showcases the potential of chlorophenyl-based compounds in enhancing oxidative reactions, leading to the efficient production of oxygenated products and highlighting their utility in photocatalytic mechanisms (Ohkubo, Nanjo, & Fukuzumi, 2006).
Synthesis and Anticonvulsant Studies
The synthesis of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides through an uncatalyzed amine exchange reaction has been explored, emphasizing the structural and functional versatility of chlorophenyl derivatives. These compounds have shown promising activity in anticonvulsant tests, suggesting potential applications in pharmaceutical development (Idris, Ayeni, & Sallau, 2011).
Environmental Remediation
Chlorophenyl derivatives have been investigated for their application in environmental remediation, particularly in the degradation of chlorophenols using copper-doped titanium dioxide. This study showcases the use of these compounds in promoting visible light activity for the photocatalytic degradation of environmental pollutants, providing insights into potential applications in waste treatment and pollution control (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Advanced Materials and Chemical Synthesis
The exploration of advanced materials and synthesis techniques also highlights the utility of chlorophenyl derivatives. For instance, the development of robust protocols for Pd(II)-catalyzed C-3 arylation of indazoles and pyrazoles demonstrates the role of these compounds in facilitating complex chemical transformations, contributing to the synthesis of pharmaceuticals and agrochemicals (Ye, Edmunds, Morris, Sale, Zhang, & Yu, 2013).
Fluorescence Microscopy and Mitochondrial Targeting
Another fascinating application is the use of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium as a thiol-reactive luminescent agent for fluorescence microscopy, demonstrating its ability to specifically target mitochondria. This application represents a significant advancement in bioimaging and cellular studies, offering a novel tool for scientific research (Amoroso, Arthur, Coogan, Court, Fernández‐Moreira, Hayes, Lloyd, Millet, & Pope, 2008).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-12-10-13(2)18(14(3)11-12)20-17(21)9-8-15-6-4-5-7-16(15)19/h4-11H,1-3H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGPZLCLNUXELA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5587349.png)
![N-allyl-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B5587352.png)
![6-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5587360.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5587368.png)
![N-(3-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5587376.png)
![1-(methoxyacetyl)-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5587379.png)
![6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5587384.png)


![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5587406.png)
![(1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587409.png)
![4-[(cycloheptylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5587417.png)
![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)
![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)
